molecular formula C11H11N3O2 B2827580 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile CAS No. 19005-64-2

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B2827580
CAS No.: 19005-64-2
M. Wt: 217.228
InChI Key: KSBKQXQQUQWJQD-UHFFFAOYSA-N
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Description

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is an organic compound that features a nitro group, a pyrrolidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile typically involves the nitration of 4-(pyrrolidin-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters and heat dissipation .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Biological Activity

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological profiles, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring and a nitro group attached to a benzonitrile moiety. This unique combination is believed to enhance its binding affinity to various biological targets, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity: The presence of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp³-hybridization, which can enhance binding to proteins involved in various biochemical pathways.
  • Biochemical Interactions: The nitro group can participate in hydrogen bonding and electrostatic interactions, modulating enzyme or receptor activities.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Selective Androgen Receptor Modulation: Some derivatives of pyrrolidine-based compounds have been identified as selective androgen receptor modulators (SARMs), showing anabolic effects on muscle tissues while exhibiting neutral effects on the prostate .
  • Inhibition of Lysine-Specific Demethylase 1 (LSD1): A study highlighted that related compounds demonstrated significant inhibition of LSD1, with one derivative showing a Kd value of 22 nM and an IC50 of 57 nM in human THP-1 acute myeloid leukemia cells .
  • Antitumor Activity: Research has shown that certain benzonitrile derivatives can induce apoptosis in melanoma cells through the regulation of AKT/BIM signaling pathways, suggesting potential use in cancer therapy .

Case Studies and Research Findings

The following table summarizes key studies on the biological activity of this compound and related compounds:

StudyCompoundBiological ActivityKey Findings
4-(pyrrolidin-3-yl)benzonitrileInhibition of LSD1Kd: 22 nM; IC50: 57 nM; increased CD86 expression in THP-1 cells
4-(pyrrolidin-1-yl)benzonitrileSARM activityExhibited anabolic effects without prostate stimulation
3-Nitro derivativesAntitumor effectsInduced apoptosis in melanoma cells via AKT/BIM signaling

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution: The introduction of heteroatomic fragments enhances the physicochemical properties, potentially improving absorption and distribution in biological systems.
  • Metabolic Stability: Modifications to the pyrrolidine ring have been shown to improve metabolic stability, which is essential for developing long-lasting therapeutic agents .

Properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-8-9-3-4-10(11(7-9)14(15)16)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKQXQQUQWJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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